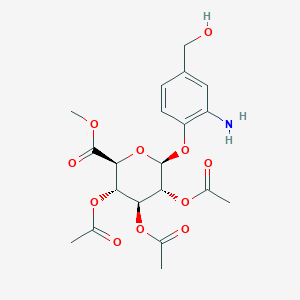

MAC glucuronide linker-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPQJAJSIUIEY-KVIJGQROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the MAC Glucuronide Linker-2 in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the design and selection of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. The MAC glucuronide linker-2 is a cleavable linker system designed to offer high stability in systemic circulation and specific, enzymatic release of a cytotoxic payload within the tumor microenvironment. This guide provides a detailed examination of its mechanism of action, supported by available data and experimental protocols.

Core Mechanism of the this compound

The MAC (Maleimido-Caproyl) glucuronide linker-2 leverages two key chemical principles: the specific reactivity of a maleimide group for conjugation to a monoclonal antibody (mAb) and the enzymatic cleavage of a β-glucuronide moiety by β-glucuronidase, an enzyme overexpressed in the lysosomal compartments of tumor cells.[1][2][3] The linker's hydrophilic nature also aids in improving the solubility and reducing the aggregation of the final ADC, which can be a challenge with hydrophobic drug payloads.[1][2][3][4]

The overall mechanism can be broken down into the following stages:

-

Conjugation: The maleimide group of the linker reacts with a thiol (-SH) group on a cysteine residue of the antibody via a Michael addition reaction. This forms a stable thioether bond, covalently attaching the linker-drug complex to the antibody.[][6][7][8][9] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[][6]

-

Circulation and Targeting: The resulting ADC circulates in the bloodstream, where the glucuronide linker remains stable, minimizing premature drug release and off-target toxicity.[1][2][3][4][10] The antibody component of the ADC directs it to the target antigen on the surface of tumor cells.

-

Internalization: Upon binding to the target antigen, the ADC is internalized by the tumor cell, typically through endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage: Within the lysosome, the enzyme β-glucuronidase, which is abundant in this acidic compartment and often overexpressed in tumor tissues, recognizes and cleaves the glycosidic bond of the β-glucuronide moiety.[1][2][3]

-

Payload Release: The cleavage of the glucuronide triggers a cascade of self-immolation of a spacer group, such as a p-aminobenzyl carbamate (PABC) spacer.[8] This spontaneous electronic cascade ultimately liberates the active cytotoxic drug inside the target cell, leading to cell death.

Quantitative Data

While specific kinetic data for the this compound is not extensively available in the public domain, studies on similar β-glucuronide linkers provide valuable insights into their performance, often in comparison to other linker technologies like the cathepsin B-cleavable valine-citrulline (Val-Cit) linker.

| Parameter | β-Glucuronide Linker | Val-Cit Linker | Reference |

| Plasma Stability | Highly stable, with an extrapolated half-life of 81 days for a similar MMAF-glucuronide linker in rat plasma. | Generally stable, but can be susceptible to cleavage by certain extracellular proteases. | [11] |

| Aggregation | Minimal aggregation observed in ADCs. | Can lead to significant aggregation, especially with hydrophobic payloads. | [12] |

| In Vivo Efficacy | Demonstrated high efficacy in xenograft models. | Also shows high efficacy, but may be payload and target dependent. | [11][12] |

| Tolerability | Generally well-tolerated at efficacious doses. | Tolerability can be a concern due to potential off-target cleavage. | [11] |

| Cleavage Rate | Dependent on β-glucuronidase concentration. | A Val-Ala variant was cleaved at half the rate of a Val-Cit linker by cathepsin B. | [13] |

Experimental Protocols

The following are generalized protocols for the key experimental procedures involving a this compound. Researchers should optimize these protocols for their specific antibody, payload, and experimental setup.

Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with the maleimide-functionalized linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution

-

This compound functionalized with a maleimide group, dissolved in an organic solvent like DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare the mAb solution to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

Reduction: Add a 5-10 molar excess of TCEP or DTT to the mAb solution. Incubate at 37°C for 30-60 minutes to partially reduce the disulfide bonds.

-

Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column or size-exclusion chromatography to remove the excess reducing agent.

-

Conjugation: To the purified, reduced antibody, add a 5-10 molar excess of the maleimide-functionalized this compound solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v).

-

Incubation: Gently mix and incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours.

-

Quenching: Add a 2-5 molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-drug and other small molecules.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

In Vitro Cleavage Assay by β-Glucuronidase

This assay is used to confirm the enzymatic release of the payload from the ADC.

Materials:

-

Purified ADC with this compound

-

Recombinant human β-glucuronidase

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Control ADC with a non-cleavable linker (optional)

-

LC-MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of 10-50 µg/mL) with β-glucuronidase (at a final concentration of 100-500 units/mL) in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Sample Preparation: Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile with an internal standard). Centrifuge to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of an ADC with a this compound.

References

- 1. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 13. advbiopharm.com [advbiopharm.com]

role of β-glucuronidase in ADC drug release

An In-depth Technical Guide to the Role of β-Glucuronidase in Antibody-Drug Conjugate (ADC) Drug Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of cytotoxic agents to tumor cells via antibody-drug conjugates (ADCs) represents a cornerstone of modern precision oncology. The design of the linker, which connects the antibody to the payload, is critical for the safety and efficacy of these therapeutics. An increasingly prominent strategy involves the use of β-glucuronide linkers, which are designed to be cleaved by the enzyme β-glucuronidase. This enzyme is notably abundant within the lysosomal compartments of cells and is often found at elevated levels in the tumor microenvironment (TME), particularly in necrotic regions, while having low activity in systemic circulation.[1][2][3] This differential activity allows for stable ADC transport in the bloodstream and selective payload release at the tumor site. This guide provides a comprehensive technical overview of the mechanism, application, and evaluation of β-glucuronidase-mediated drug release in ADCs.

The Rationale: Exploiting the Tumor Microenvironment

The efficacy of ADCs with cleavable linkers hinges on a differential environment between healthy and tumor tissues. The TME exhibits several unique characteristics that can be exploited for targeted drug release.

-

Elevated Lysosomal β-Glucuronidase: β-glucuronidase is a lysosomal hydrolase responsible for the breakdown of glycosaminoglycans.[3][4] Upon internalization of an ADC via receptor-mediated endocytosis, it is trafficked to the lysosome, where the high concentration and acidic pH optimum of β-glucuronidase facilitate efficient cleavage of the glucuronide linker.[2]

-

Extracellular Release in Necrotic Zones: Solid tumors often contain necrotic or hypoxic areas where dying cells release their lysosomal contents, including β-glucuronidase, into the extracellular space.[2] This creates a localized environment where the ADC can release its payload extracellularly, potentially leading to a "bystander effect" where the released drug can kill adjacent antigen-negative tumor cells.

-

Hydrophilicity and Stability: The β-glucuronide moiety is highly hydrophilic.[1][3] Incorporating it into the linker can improve the overall solubility and reduce the tendency for aggregation, particularly when working with hydrophobic payloads.[1][3] ADCs with these linkers have demonstrated high stability in plasma, with extrapolated half-lives of up to 81 days in rat plasma for some constructs.[5][6][7]

Mechanism of Drug Release: The Glucuronide Linker

The core of this technology is a linker system that is stable in circulation but readily cleaved by β-glucuronidase. The typical design involves a β-glucuronic acid moiety connected to a self-immolative spacer, which in turn is attached to the cytotoxic payload.

The process unfolds in a two-step sequence:

-

Enzymatic Cleavage: β-glucuronidase catalyzes the hydrolysis of the glycosidic bond between the glucuronic acid sugar and the spacer unit.[1][8]

-

Self-Immolation: The cleavage of the glucuronic acid triggers an electronic cascade in the self-immolative spacer (commonly a para-aminobenzyl carbamate, or PABC), leading to its spontaneous decomposition and the release of the unmodified, active cytotoxic drug.[7][8]

This mechanism is illustrated in the diagram below.

Caption: ADC targeting, internalization, and payload release.

Quantitative Data on Efficacy and Enzyme Kinetics

The performance of ADCs with β-glucuronide linkers is evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The efficiency of the linker cleavage is dependent on the kinetic parameters of β-glucuronidase.

Table 1: In Vitro Cytotoxicity (IC50) of β-Glucuronidase-Cleavable ADCs

| ADC Construct (Antibody-Linker-Payload) | Cell Line | Target Antigen | IC50 (nM) | Reference |

| cAC10-Linker-Psymberin | L540cy | CD30 | 0.15 | [1] |

| cAC10-Linker-Psymberin | Caki-1 | CD30 (negative) | 62 | [1] |

| h1F6-Linker-Psymberin | Caki-1 | CD70 | 0.8 | [1] |

| h1F6-Linker-Psymberin | L540cy | CD70 (negative) | 58.6 | [1] |

| Trastuzumab-β-Galactosidase-Linker-MMAE | SKBR3 | HER2 | 0.0088 | [9] |

Note: The β-galactosidase linker ADC is included for comparison as it operates on a similar glycosidase-cleavage principle.

Table 2: In Vivo Efficacy of β-Glucuronidase-Cleavable ADCs in Xenograft Models

| ADC Construct | Xenograft Model | Efficacious Dose | Outcome | Reference |

| cAC10-Linker-MMAE | Karpas 299 Lymphoma | ≥ 0.5 mg/kg (single dose) | Cures in all treated animals | [5][6] |

| c1F6-Linker-MMAF | Renal Cell Carcinoma | 0.75 mg/kg | Significant tumor growth inhibition | [5][6] |

Table 3: Michaelis-Menten Kinetic Parameters for E. coli β-Glucuronidase

| Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | Reference |

| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 10⁶ | [10] |

| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ | [10] |

| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 10⁴ | [10] |

Key Experimental Protocols

Validating the function of a β-glucuronidase-cleavable ADC requires a series of well-defined experiments.

β-Glucuronidase Activity Assay

This assay quantifies the enzymatic activity in cell lysates or tissue homogenates using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for a fluorometric β-glucuronidase activity assay.

Detailed Protocol:

-

Sample Preparation:

-

Standard Curve Preparation:

-

Prepare a 200 µM stock solution of the fluorescent standard (e.g., 4-Methylumbelliferone, 4-MU).

-

Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 200 µM stock to a 96-well plate, generating 0 to 2.0 nmol/well. Adjust the final volume in each well to 100 µL with Assay Buffer.[11]

-

-

Assay Procedure:

-

Add 5-20 µL of sample supernatant to wells of a black, clear-bottom 96-well plate.

-

Adjust the volume in each sample well to 90 µL with Assay Buffer.[11]

-

Prepare a Substrate Working Stock by diluting the concentrated substrate (e.g., 4-MUG) 1:10 in Assay Buffer.[11]

-

Initiate the reaction by adding 10 µL of the Substrate Working Stock to each sample well.

-

-

Measurement:

-

Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 30-60 minutes.[11]

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence for each sample.

-

Use the standard curve to convert the fluorescence rate to nmol/min.

-

Normalize the activity to the amount of protein in the sample (e.g., U/mg).

-

In Vitro ADC Cleavage Assay (HPLC/LC-MS)

This assay confirms that the drug is released from the ADC specifically in the presence of β-glucuronidase.

Detailed Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., at a final concentration of 80 µM) in a suitable buffer (e.g., 75 mM potassium phosphate, pH 6.8).[1][12]

-

To mimic the intracellular reducing environment that may be necessary for some linker types after payload release, cysteine can be added.[1]

-

-

Enzymatic Reaction:

-

Initiate the cleavage by adding β-glucuronidase (e.g., from E. coli at 36 µg/mL).[1]

-

Incubate the reaction at 37°C.

-

-

Time Points and Quenching:

-

Take aliquots from the reaction mixture at various time points (e.g., 0, 10, 30, 60, 120 minutes).

-

Quench the reaction in each aliquot by adding an equal volume of acetonitrile containing an internal standard.[13]

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the enzyme and antibody fragments.

-

Analyze the supernatant by reverse-phase HPLC or LC-MS to separate and quantify the released payload, the intact drug-linker, and any intermediates.[1]

-

Monitor the disappearance of the ADC-linker peak and the appearance of the free payload peak over time.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Workflow Diagram:

Caption: Workflow for an ADC cytotoxicity MTT assay.

Detailed Protocol:

-

Cell Seeding:

-

Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of media.

-

Incubate overnight at 37°C with 5% CO₂ to allow cells to attach.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Add 50 µL of the diluted compounds to the respective wells. Include untreated control wells.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

-

Data Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The use of β-glucuronide linkers is a clinically validated and effective strategy for developing stable and potent ADCs. The specific expression profile of β-glucuronidase provides a robust mechanism for tumor-selective drug release, enhancing the therapeutic window of highly cytotoxic payloads. Future innovations in this field may focus on engineering the linker-payload interface to modulate release kinetics, developing novel self-immolative spacers, and combining this linker technology with new payload classes and next-generation antibody formats to further refine the efficacy and safety of antibody-drug conjugates in oncology.

References

- 1. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biocompare.com [biocompare.com]

- 13. sciex.com [sciex.com]

The Hydrophilic Advantage: A Technical Guide to Glucuronide Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a cornerstone of modern therapeutic development, particularly in the realm of antibody-drug conjugates (ADCs). Among the diverse array of linker technologies, glucuronide linkers have emerged as a compelling choice due to their inherent hydrophilicity, favorable stability, and specific cleavage mechanism. This technical guide provides an in-depth exploration of the core principles governing the hydrophilicity of glucuronide linkers, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and evaluation of next-generation targeted therapies.

The Physicochemical Rationale for Glucuronide Linkers

The conjugation of potent, often hydrophobic, cytotoxic agents to monoclonal antibodies can lead to significant challenges, including aggregation, poor solubility, and altered pharmacokinetic profiles.[1][2] Glucuronide linkers address these issues by incorporating a hydrophilic sugar moiety, D-glucuronic acid, into their structure.[3][4] This sugar component imparts a high degree of water solubility, which can effectively mask the hydrophobicity of the payload, leading to ADCs with improved biophysical properties.[5][6]

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a molecule can be quantified by its water solubility and its octanol-water partition coefficient (LogP). A lower LogP value indicates greater hydrophilicity. While specific LogP values for complete glucuronide linkers are not extensively reported in readily available literature, the physicochemical properties of D-glucuronic acid provide a strong indication of the linker's hydrophilic nature.

| Compound/Linker Component | Property | Value | Source |

| D-Glucuronic Acid | Water Solubility | 100 mg/mL | [1] |

| Water Solubility | Soluble | [7] | |

| Water Solubility | Sparingly soluble, giving a slightly acidic solution | [8] | |

| Glucuronide Linker | General Property | Highly hydrophilic | [4][9] |

| Impact on ADC | Reduces aggregation and promotes solubility | [5][10] |

Mechanism of Action: Intracellular Cleavage

Glucuronide linkers are a class of enzymatically cleavable linkers designed for selective payload release within the target cell.[3][11] The mechanism relies on the high concentration of the lysosomal enzyme β-glucuronidase in the intracellular environment and its overexpression in some tumor types.[3][]

The process begins with the binding of the ADC to its target antigen on the cell surface, followed by internalization, typically through endocytosis.[8] The ADC is then trafficked through the endosomal-lysosomal pathway.[7][8] Within the acidic environment of the lysosome, β-glucuronidase recognizes and cleaves the glycosidic bond of the glucuronide linker.[3][] This initial cleavage event triggers a self-immolative cascade, often through a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.[][13]

Experimental Protocols

Synthesis of a Glucuronide-PABC-Payload Conjugate

This protocol outlines the general steps for synthesizing a glucuronide linker conjugated to a payload via a PABC self-immolative spacer. The synthesis of the initial protected glucuronic acid and the payload itself are considered prerequisite steps.

Materials:

-

Protected D-glucuronic acid derivative (e.g., with acetyl and methyl ester protecting groups)

-

p-Nitrophenyl 4-(bromomethyl)phenyl carbonate (or similar activated PABC spacer)

-

Cytotoxic payload with a nucleophilic group (e.g., MMAE)

-

Appropriate solvents (e.g., DMF, DCM) and reagents for coupling and deprotection (e.g., base, acid)

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Coupling of Glucuronic Acid to PABC Spacer:

-

Dissolve the protected D-glucuronic acid derivative in an appropriate anhydrous solvent (e.g., DMF).

-

Add a suitable base (e.g., cesium carbonate) and the activated PABC spacer.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Work up the reaction mixture and purify the product (glucuronide-PABC intermediate) by column chromatography.

-

-

Conjugation to Payload:

-

Dissolve the glucuronide-PABC intermediate and the cytotoxic payload in an anhydrous solvent.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

-

Stir the reaction until completion, monitoring by TLC or LC-MS.

-

Purify the resulting protected glucuronide-PABC-payload conjugate.

-

-

Global Deprotection:

-

Treat the protected conjugate with a suitable reagent to remove all protecting groups (e.g., lithium hydroxide for ester hydrolysis followed by acidic workup).

-

Purify the final deprotected glucuronide-PABC-payload drug-linker, typically by preparative HPLC.

-

-

Conjugation to Antibody:

-

The purified drug-linker, containing a reactive handle (e.g., maleimide), is then conjugated to a reduced monoclonal antibody through its free thiol groups. This process is well-described in literature for various linker-payloads.[2]

-

Determination of Hydrophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophobicity. The shake-flask method is the gold-standard for its experimental determination.[13][14][15]

Materials:

-

Glucuronide-linker-payload conjugate

-

n-Octanol (reagent grade)

-

Purified water

-

Buffer solution (e.g., PBS, pH 7.4)

-

Separatory funnel

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix n-octanol and water (or buffer) in a large container and shake vigorously for an extended period (e.g., 24 hours).

-

Allow the phases to separate completely. The octanol phase is now water-saturated, and the aqueous phase is octanol-saturated.

-

-

Partitioning:

-

Accurately weigh a small amount of the glucuronide-linker-payload conjugate and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated aqueous phase.

-

Transfer the solution to a separatory funnel and add a known volume of the other pre-saturated phase.

-

Shake the funnel for a set period to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Let the funnel stand until the two phases are clearly separated.

-

-

Analysis:

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the conjugate in each phase using a suitable analytical method (e.g., HPLC-UV by creating a standard curve).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Note: Reverse-phase HPLC (RP-HPLC) can also be used as a faster, indirect method to estimate LogP by correlating the retention time of the compound with those of standards with known LogP values.[10][14]

In Vitro β-Glucuronidase Cleavage Assay

This assay is crucial for confirming that the glucuronide linker is a substrate for the target enzyme and for determining the rate of payload release.[9][16]

References

- 1. D-グルクロン酸 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-Glucuronic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

The Principle of Enzyme-Cleavable Linkers in Oncology: A Technical Guide

Abstract: The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the design and efficacy of these targeted therapies is the linker, a critical component that connects the monoclonal antibody to the potent cytotoxic payload. Enzyme-cleavable linkers have emerged as a sophisticated strategy, designed to remain stable in systemic circulation and selectively release the therapeutic payload within the tumor microenvironment or inside cancer cells by capitalizing on the differential enzyme activity. This technical guide provides an in-depth exploration of the core principles of enzyme-cleavable linkers in oncology, detailing their mechanisms of action, quantitative performance metrics, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.

Introduction to Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be selectively hydrolyzed by enzymes that are overexpressed in the tumor microenvironment or within specific subcellular compartments of cancer cells, such as lysosomes.[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing its exposure to healthy tissues, thereby reducing systemic toxicity.[] The two predominant classes of enzyme-cleavable linkers employed in oncology are peptide-based linkers and glycoside-based linkers.[][5]

Types of Enzyme-Cleavable Linkers and Their Mechanisms

Peptide-Based Linkers

Peptide linkers are designed to be substrates for proteases that are highly active in the lysosomal compartment of tumor cells, most notably cathepsins.[2][6]

-

Dipeptide Linkers (e.g., Valine-Citrulline, Valine-Alanine): The most extensively utilized peptide linker is the valine-citrulline (Val-Cit) dipeptide.[][7] Upon internalization of the ADC into the cancer cell, it is trafficked to the lysosome, where cathepsin B recognizes and cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC).[8][] This cleavage initiates a cascade of electronic self-immolation of the PABC spacer, leading to the release of the unmodified cytotoxic payload.[8] The valine-alanine (Val-Ala) dipeptide offers an alternative with increased hydrophilicity, which can be advantageous for conjugating hydrophobic payloads and can lead to ADCs with a high drug-to-antibody ratio (DAR) and reduced aggregation.[6]

-

Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): Tetrapeptide linkers, such as the Gly-Gly-Phe-Gly sequence found in the ADC Enhertu, provide another platform for protease-mediated cleavage within the lysosome, leading to the release of potent topoisomerase I inhibitors.[]

Glycoside-Based Linkers

These linkers exploit the activity of glycosidases, which are also abundant in the lysosomal compartment and can be overexpressed in some tumor types.[]

-

β-Glucuronide Linkers: These linkers incorporate a β-glucuronic acid moiety that is selectively cleaved by β-glucuronidase (GUSB), an enzyme present in lysosomes and in the necrotic regions of solid tumors.[8][10] The hydrophilic nature of the glucuronide moiety can improve the solubility and reduce aggregation of the ADC.[11] Upon enzymatic cleavage of the glycosidic bond, a self-immolative spacer is typically triggered to release the payload.[8]

-

β-Galactosidase-Cleavable Linkers: Similar to β-glucuronide linkers, these utilize the over-expression of β-galactosidase in some tumor cells for payload release.[1]

Quantitative Data on Linker Performance

The performance of an enzyme-cleavable linker is dictated by its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative data for different linker types.

Table 1: Plasma Stability of Enzyme-Cleavable Linkers

| Linker Type | ADC Construct/Model System | Plasma Source | Half-life (t½) | Citation(s) |

| Valine-Citrulline (Val-Cit) | Trastuzumab-MMAE | Human | ~230 days | [12] |

| Valine-Citrulline (Val-Cit) | Model Probes | Mouse | < 1 hour | [1] |

| Valine-Alanine (Val-Ala) | Model Probes | Mouse | < 1 hour | [1] |

| Glutamic acid-Valine-Citrulline (EVCit) | Trastuzumab-MMAF | Mouse | > 14 days | [13] |

| Sulfatase-cleavable | Trastuzumab-MMAE | Mouse | > 7 days | [1] |

Table 2: In Vitro Enzymatic Cleavage Kinetics

| Linker Type | Enzyme | Half-life (t½) of Cleavage | Citation(s) |

| Valine-Citrulline (Val-Cit) | Cathepsin B | ~4.6 hours | [13] |

| Glutamic acid-Valine-Citrulline (EVCit) | Cathepsin B | ~2.8 hours | [13] |

| Sulfatase-cleavable | Sulfatase | 24 minutes | [1] |

| Val-Cit-PABC-Sunitinib | Cathepsin B | < 15 minutes | [14] |

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Enzyme-Cleavable Linkers

| ADC (Antibody-Linker-Payload) | Cell Line | IC50 (pM) | Citation(s) |

| Trastuzumab-β-galactosidase-MMAE | HER2+ | 8.8 | [1] |

| Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | [1] |

| Trastuzumab-Sulfatase-MMAE (ADC 2) | BT474 (HER2+) | 111 | [15] |

| Trastuzumab-Sulfatase-MMAE (ADC 3) | BT474 (HER2+) | 61 | [15] |

| Trastuzumab-Val-Ala-MMAE (ADC 5) | BT474 (HER2+) | 92 | [15] |

| Non-cleavable ADC (ADC 4) | BT474 (HER2+) | 609 | [15] |

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.[8][14]

Materials:

-

ADC construct with a cathepsin B-cleavable linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 25 mM MES, pH 5.0

-

Activation Buffer: 25 mM MES, 5 mM Dithiothreitol (DTT), pH 5.0 (prepare fresh)

-

Quenching Solution: Acetonitrile with an internal standard

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Enzyme Activation: Incubate the recombinant Cathepsin B stock solution in Activation Buffer at room temperature for 15 minutes.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the aliquot to the Quenching Solution. This will precipitate the protein and stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload, the intact ADC, and any intermediates.

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage and the half-life of the linker.

Synthesis of a β-Glucuronide Linker Precursor

The synthesis of β-glucuronide linkers is a multi-step process. The following provides a high-level overview of a common synthetic route. For detailed procedures, refer to specialized literature.[16]

General Steps:

-

Protection of Glucuronic Acid: The carboxylic acid and hydroxyl groups of glucuronic acid are protected using standard protecting group chemistry (e.g., esterification and acetylation).

-

Glycosylation: The anomeric position of the protected glucuronic acid is activated (e.g., as a trichloroacetimidate) and then coupled to the self-immolative spacer (e.g., a substituted p-aminobenzyl alcohol).

-

Functionalization of the Spacer: The other end of the spacer is functionalized to allow for conjugation to the cytotoxic payload.

-

Payload Conjugation: The cytotoxic drug is attached to the functionalized spacer.

-

Deprotection: The protecting groups on the glucuronic acid moiety are removed to yield the final drug-linker construct.

-

Activation for Antibody Conjugation: The linker is then typically activated (e.g., with an N-hydroxysuccinimide ester) for subsequent conjugation to the monoclonal antibody.

Visualizations

Signaling Pathway of ADC Internalization and Payload Release

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 10. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. β-Glucuronide Linkers | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

Theoretical Drug Release from a MAC Glucuronide Linker-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical principles governing the drug release from a maleimidocaproyl (MC) based β-glucuronide linker, herein referred to as MAC glucuronide linker-2, a crucial component in the design of antibody-drug conjugates (ADCs). This document outlines the mechanism of action, factors influencing drug release, and hypothetical experimental protocols for characterization, supported by quantitative data and visual diagrams to facilitate understanding.

Introduction to Glucuronide Linkers in ADCs

Glucuronide linkers are a class of enzymatically cleavable linkers designed to provide high stability to ADCs in systemic circulation while enabling selective release of the cytotoxic payload within the target tumor cells.[1][2] The core of this technology lies in the β-glucuronic acid moiety, which is a substrate for the lysosomal enzyme β-glucuronidase (GUSB).[1][2] GUSB is abundant within lysosomes and is also found to be overexpressed in some tumor microenvironments, whereas its activity is low in the extracellular matrix and systemic circulation.[1][2] This differential expression and activity of GUSB form the basis for the tumor-selective drug release from glucuronide-linked ADCs. Furthermore, the hydrophilic nature of the β-glucuronide moiety can help to mitigate aggregation issues often associated with ADCs carrying hydrophobic payloads.[1][2][3]

Mechanism of Drug Release from this compound

The theoretical drug release from a this compound is a multi-step process that is initiated upon the internalization of the ADC into the target cancer cell. The general structure of such a linker involves the antibody connected to the cytotoxic drug via the maleimidocaproyl (MC) spacer, the β-glucuronide trigger, and often a self-immolative spacer.

The proposed mechanism is as follows:

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized through receptor-mediated endocytosis.[3]

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the β-glucuronide glycosidic bond of the linker is cleaved by β-glucuronidase (GUSB).[1][2][4]

-

Self-Immolation and Payload Release: The cleavage of the glucuronide moiety often triggers a cascade of electronic rearrangements in an adjacent self-immolative spacer, such as p-aminobenzyl carbamate (PABC). This spontaneous process culminates in the release of the unmodified, active cytotoxic drug.[5][6]

Diagram: Theoretical Signaling Pathway of Drug Release

References

- 1. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of MAC Glucuronide Linker-2 to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. The MAC (Maleimido-PEG-Ac-Lys-Val-Ala-PABC) glucuronide linker-2 is a cleavable linker system designed for the development of highly potent and stable ADCs.

This document provides a detailed protocol for the conjugation of the MAC glucuronide linker-2 to a monoclonal antibody. The protocol covers the essential steps of antibody reduction, maleimide-thiol conjugation, and the subsequent purification and characterization of the resulting ADC.

Principle of the Method

The conjugation of the this compound to an antibody is a two-step process. First, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. Subsequently, the maleimide group of the this compound reacts with these thiol groups to form a stable thioether bond. The glucuronide moiety in the linker is designed to be cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment, leading to the targeted release of the cytotoxic payload. The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC.

Materials and Reagents

-

Antibody: Purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

-

This compound: With a pre-attached cytotoxic payload.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Conjugation Buffer: PBS, pH 7.2-7.4, containing 1 mM EDTA.

-

Quenching Reagent: N-acetylcysteine.

-

Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

-

Analytical Instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system.

-

Cell Culture Reagents: Appropriate cancer cell line, cell culture medium, fetal bovine serum (FBS), and reagents for cytotoxicity assays (e.g., MTT or XTT).

Experimental Protocols

Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

-

Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in conjugation buffer.

-

Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (10 mM) or DTT (10 mM) in conjugation buffer.

-

Reduction Reaction: Add the reducing agent to the antibody solution at a molar ratio of 2-5 moles of reducing agent per mole of antibody. The exact ratio may need to be optimized for each specific antibody to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column or by buffer exchange via TFF, equilibrating with conjugation buffer.

This compound Conjugation

This protocol details the conjugation of the thiol-activated antibody with the this compound payload.

-

Linker-Payload Preparation: Dissolve the this compound payload in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

-

Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 1.5-2.0 moles of linker-payload per mole of generated thiol groups. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the linker-payload) and incubate for an additional 30 minutes at room temperature.

ADC Purification

Purification is essential to remove unconjugated linker-payload, aggregates, and other impurities.

-

Purification Method: Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

SEC: Use a column with an appropriate molecular weight cutoff to separate the ADC from smaller molecules.

-

TFF: Use a membrane with a suitable molecular weight cutoff to concentrate the ADC and remove impurities through diafiltration.

-

-

Buffer Exchange: During purification, exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).

-

Concentration: Concentrate the purified ADC to the desired final concentration.

ADC Characterization

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

The DAR is a critical quality attribute that can be determined using Hydrophobic Interaction Chromatography (HIC).[1]

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

-

HIC Analysis: Inject the sample onto a HIC column and elute with a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low ammonium sulfate).

-

Data Analysis: The different drug-loaded species will separate based on their hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species.[1]

Analyze the purity and extent of aggregation of the ADC using Size Exclusion Chromatography (SEC).

-

Sample Preparation: Dilute the purified ADC to a suitable concentration in the SEC mobile phase.

-

SEC Analysis: Inject the sample onto an SEC column and monitor the elution profile.

-

Data Analysis: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to aggregates. Calculate the percentage of monomer and aggregates from the peak areas.

Evaluate the potency of the ADC by determining its half-maximal inhibitory concentration (IC50) in a relevant cancer cell line using an MTT or XTT assay.[2]

-

Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

-

Incubation: Incubate the cells for 72-96 hours.

-

MTT/XTT Assay: Add the MTT or XTT reagent to the wells and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

IC50 Calculation: Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Data Presentation

Table 1: Representative Quantitative Data for a this compound ADC

| Parameter | Typical Value | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC |

| Monomer Purity | >95% | SEC-HPLC |

| Aggregate Content | <5% | SEC-HPLC |

| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | MTT/XTT Assay |

Table 2: Example of In Vitro Cytotoxicity of a Glucuronide Linker ADC [2]

| Cell Line | Target Antigen | ADC IC50 (nM) |

| L540cy | CD30 | 0.15 |

| Caki-1 | CD70 | 0.8 |

Visualizations

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Mechanism of action for a glucuronide linker-based ADC.

References

Application Notes and Protocols for the Step-by-Step Synthesis of MAC Glucuronide Linker-2 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing a Maleimidocaproyl (MAC) Glucuronide Linker-2. This cleavable linker system is designed for enhanced stability in circulation and efficient, targeted release of cytotoxic payloads within the tumor microenvironment.[1][]

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[3] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[3] The MAC glucuronide linker-2 is an enzymatically cleavable linker that leverages the presence of β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and within lysosomes, to release the cytotoxic drug.[] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window.[1][] The maleimidocaproyl (MAC) group allows for covalent attachment to thiol groups on the antibody, typically introduced by reducing interchain disulfide bonds.[][5]

Principle of this compound ADCs

The mechanism of action for a this compound ADC begins with the binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, often via receptor-mediated endocytosis, and trafficked to the lysosome. Inside the lysosome, the glucuronide moiety of the linker is cleaved by the enzyme β-glucuronidase. This cleavage initiates a self-immolative cascade that ultimately releases the active cytotoxic payload, leading to cancer cell death. The stability of the glucuronide linker in systemic circulation is a key feature, preventing premature drug release and associated off-target toxicity.[1][][6]

Experimental Protocols

This section details the multi-step process for synthesizing a this compound ADC. The overall workflow involves the synthesis of the drug-linker conjugate, partial reduction of the antibody, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the ADC.

Part 1: Synthesis of the Drug-Linker Conjugate (Payload-MAC-Glucuronide-2)

The first step is the synthesis of the drug-linker conjugate, where the cytotoxic payload is attached to the this compound. This protocol provides a general outline, and specific reaction conditions may need to be optimized based on the chosen payload (e.g., Monomethyl Auristatin E - MMAE, or SN-38).

Materials:

-

This compound

-

Cytotoxic Payload (e.g., MMAE, SN-38) with a suitable reactive handle

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling agents (e.g., HATU, HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for deprotection if necessary

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Protocol:

-

Payload Activation (if necessary): If the payload does not have a readily reactive functional group, it may need to be activated. This could involve creating an active ester or another reactive intermediate.

-

Coupling Reaction:

-

Dissolve the this compound and the activated payload in anhydrous DMF.

-

Add DIPEA to the reaction mixture to act as a base.

-

If using a carboxylic acid on the payload, add a coupling agent like HATU.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure drug-linker conjugate.

-

-

Characterization: Confirm the identity and purity of the synthesized drug-linker conjugate using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Example Reaction Parameters for Drug-Linker Synthesis

| Parameter | Value |

| Solvent | Anhydrous DMF |

| Base | DIPEA (2-3 equivalents) |

| Coupling Agent | HATU (1.2 equivalents) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purification Method | Preparative HPLC |

| Expected Yield | 60-80% (Payload dependent) |

| Purity (by HPLC) | >95% |

Part 2: Antibody Preparation (Partial Reduction)

To enable conjugation with the maleimide group of the drug-linker, the interchain disulfide bonds of the antibody need to be partially reduced to generate free thiol groups. The extent of reduction determines the number of available conjugation sites and thus the final drug-to-antibody ratio (DAR).

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ellman's Reagent (DTNB) for thiol quantification

Protocol:

-

Antibody Buffer Exchange: If necessary, exchange the antibody into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

Reduction Reaction:

-

Add a calculated amount of reducing agent (TCEP or DTT) to the antibody solution. A molar excess of 2-5 equivalents of reducing agent per disulfide bond is a typical starting point.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column pre-equilibrated with PBS, pH 7.4.

-

Thiol Quantification (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's assay to estimate the potential DAR.

Table 2: Example Conditions for Antibody Reduction

| Parameter | Value |

| Antibody Concentration | 5-10 mg/mL |

| Reducing Agent | TCEP |

| Molar Excess of TCEP | 2.5 equivalents per disulfide bond |

| Incubation Temperature | 37°C |

| Incubation Time | 30 minutes |

| Desalting Method | Sephadex G-25 column |

| Target Thiol/Ab Ratio | 4-8 |

Part 3: Conjugation of Drug-Linker to Antibody

This step involves the Michael addition reaction between the maleimide group of the drug-linker and the newly generated thiol groups on the antibody.

Materials:

-

Reduced antibody from Part 2

-

Drug-linker conjugate from Part 1 dissolved in a co-solvent (e.g., DMSO or DMA)

-

Reaction Buffer (e.g., PBS, pH 7.0-7.5)

-

N-acetylcysteine (to quench the reaction)

Protocol:

-

Prepare Drug-Linker Solution: Dissolve the drug-linker conjugate in a minimal amount of a water-miscible organic solvent like DMSO.

-

Conjugation Reaction:

-

Adjust the pH of the reduced antibody solution to 7.0-7.5.

-

Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of 1.5-2.0 equivalents of drug-linker per thiol group is recommended.

-

The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

-

-

Quenching: Stop the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

Table 3: Example Conjugation Reaction Parameters

| Parameter | Value |

| Reaction pH | 7.2 |

| Drug-Linker:Thiol Ratio | 1.7:1 |

| Co-solvent | DMSO (<10% v/v) |

| Reaction Temperature | 4°C |

| Reaction Time | 2 hours |

| Quenching Agent | N-acetylcysteine (5-fold molar excess) |

Part 4: Purification of the ADC

After conjugation, the reaction mixture contains the desired ADC, as well as unconjugated antibody, excess drug-linker, and other small molecules. Purification is essential to obtain a homogenous ADC product. Size Exclusion Chromatography (SEC) is a common method for this purpose.[]

Materials:

-

Crude ADC reaction mixture

-

Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200)

-

Purification Buffer (e.g., PBS, pH 7.4)

Protocol:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the purification buffer.

-

Sample Loading: Load the crude ADC reaction mixture onto the column.

-

Elution: Elute the ADC with the purification buffer at a constant flow rate. The ADC, being the largest molecule, will elute first, followed by smaller molecules like the unconjugated drug-linker and quenching agent.

-

Fraction Collection: Collect the fractions corresponding to the ADC peak, which can be monitored by UV absorbance at 280 nm.

-

Pooling and Concentration: Pool the purified ADC fractions and concentrate if necessary using a suitable method like ultrafiltration.

Table 4: Example SEC Purification Parameters

| Parameter | Value |

| Column Type | Superdex 200 Increase 10/300 GL |

| Mobile Phase | PBS, pH 7.4 |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 280 nm |

| Expected Elution Volume | ~8-10 mL (column dependent) |

Part 5: Characterization of the ADC

Thorough characterization of the purified ADC is crucial to ensure its quality, including determining the drug-to-antibody ratio (DAR), purity, and stability.

Methods:

-

UV-Vis Spectroscopy: To determine the protein concentration and estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

-

Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR distribution.[8] It separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different DAR species.[8]

-

Size Exclusion Chromatography (SEC): To assess the purity of the ADC and quantify the level of aggregation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and determine the precise mass of the different drug-loaded species.[3][9]

-

In vitro Stability Assay: To evaluate the stability of the linker in plasma by incubating the ADC in plasma and monitoring the release of the payload over time.[6]

Table 5: Typical Characterization Data for a this compound ADC

| Parameter | Method | Typical Value |

| Average DAR | HIC-HPLC | 3.5 - 4.0 |

| Purity (Monomer %) | SEC-HPLC | >95% |

| Free Drug Level | RP-HPLC | <1% |

| Endotoxin Level | LAL Assay | <0.5 EU/mg |

| In vitro Plasma Stability | LC-MS | >90% intact ADC after 7 days |

Visualizations

Caption: Overall workflow for the synthesis of this compound ADCs.

Caption: Mechanism of action of a this compound ADC.

References

- 1. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. Regulated bioanalysis of antibody-drug conjugates using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Payload Attachment Strategies for MAC Glucuronide Linker-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MAC (Maleimido-Amido-Caproyl) glucuronide linker-2 is a crucial component in the development of next-generation Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed for enhanced stability in systemic circulation and efficient, targeted release of cytotoxic payloads within the tumor microenvironment. The linker's core features include a β-glucuronide moiety, which is selectively cleaved by the lysosomal enzyme β-glucuronidase, an enzyme often overexpressed in tumor tissues.[1][2][3][4] This enzymatic cleavage triggers a self-immolative cascade, leading to the release of the active drug payload inside the cancer cell.[2][5] Furthermore, the hydrophilic nature of the glucuronide moiety can help to mitigate aggregation issues often associated with hydrophobic drug payloads, potentially leading to ADCs with improved pharmacokinetic profiles.[1][6]

These application notes provide a comprehensive overview of the strategies and protocols for attaching cytotoxic payloads to the MAC glucuronide linker-2, followed by conjugation to a monoclonal antibody (mAb), and subsequent purification and characterization of the resulting ADC.

Mechanism of Action

The this compound leverages a glycosidase-cleavable mechanism for payload release. Once an ADC constructed with this linker binds to its target antigen on a cancer cell and is internalized, it traffics to the lysosome. The acidic environment of the lysosome and the presence of β-glucuronidase facilitate the hydrolysis of the glycosidic bond in the linker. This initial cleavage event initiates a spontaneous 1,6-elimination reaction through the self-immolative spacer, ultimately liberating the unmodified, active payload.

Payload Attachment Strategies

The this compound is typically supplied with a terminal functional group, such as a carboxylic acid or an activated ester, for conjugation to a payload. The payload itself must possess a complementary reactive handle, commonly a hydroxyl (-OH) or an amino (-NH2) group. The choice of activation chemistry will depend on the specific functional groups present on both the linker and the payload.

A common strategy involves pre-forming the drug-linker conjugate before its attachment to the antibody. This modular approach allows for the purification of the drug-linker intermediate, ensuring a well-characterized component for the final conjugation step.

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific payload, antibody, and desired drug-to-antibody ratio (DAR).

Protocol 1: Payload Attachment to this compound (General Procedure)

This protocol describes the formation of an amide or ester bond between the this compound (assuming it has a carboxylic acid moiety) and a payload containing an amino or hydroxyl group, respectively.

Materials:

-

This compound

-

Payload with an available amine or hydroxyl group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as an activating agent

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) as an additive

-

4-Dimethylaminopyridine (DMAP) as a catalyst (for esterification)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

-

Conjugation to Payload:

-

In a separate flask, dissolve the payload (1.2 equivalents) in anhydrous DMF.

-

If the payload has an amine group, add DIPEA (2-3 equivalents). If it has a hydroxyl group, add DMAP (0.1 equivalents).

-

Slowly add the activated linker solution to the payload solution.

-

Stir the reaction mixture at room temperature overnight. Protect from light if the payload is light-sensitive.

-

-

Purification of the Drug-Linker Conjugate:

-

Monitor the reaction to completion using LC-MS.

-

Once complete, dilute the reaction mixture with an appropriate solvent and purify by reverse-phase HPLC to isolate the drug-linker conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and NMR spectroscopy.

-

Protocol 2: Conjugation of Drug-Linker to Antibody via Cysteine Residues

This protocol assumes the use of a maleimide-functionalized drug-linker conjugate (e.g., from a derivative like this compound-N-MC) and conjugation to native or engineered cysteine residues on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Maleimide-functionalized drug-linker conjugate

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5, with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) systems for purification and analysis

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in reaction buffer.

-

Add a 10-20 molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[1][6]

-

Remove the excess reducing agent using a desalting column, exchanging the buffer to the reaction buffer.

-

-

Conjugation Reaction:

-

Immediately after reduction, add the maleimide-functionalized drug-linker conjugate (typically in a 5-10 fold molar excess over the available thiol groups) to the reduced antibody solution. The drug-linker can be dissolved in a co-solvent like DMSO before addition.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching:

-

Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification of the ADC:

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[10] The molar extinction coefficients of both the antibody and the payload are required for this calculation.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug-linkers (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation). The relative peak areas can be used to determine the distribution of DAR species and calculate the average DAR.[7][10]

-

Mass Spectrometry (LC-MS): Intact or reduced mass analysis of the ADC can provide a precise determination of the DAR and its distribution.[11][12]

2. Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[7][13]

3. In Vitro Potency and Stability:

-

Cell-based Cytotoxicity Assays: The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines.

-

Plasma Stability Assays: The stability of the ADC is assessed by incubating it in plasma and monitoring for drug deconjugation over time using methods like LC-MS.

Data Presentation

The following tables provide a template for summarizing key quantitative data generated during the development of an ADC with the this compound.

Table 1: Summary of ADC Conjugation and Purification

| Parameter | Result |

| Antibody Concentration | X mg/mL |

| Molar Ratio (Drug-Linker:Ab) | Y:1 |

| Conjugation Time | Z hours |

| Conjugation Temperature | RT or 4°C |

| ADC Recovery after Purification | W% |

Table 2: Characterization of Purified ADC

| Parameter | Method | Result |

| Average Drug-to-Antibody Ratio (DAR) | UV/Vis | A |

| Average Drug-to-Antibody Ratio (DAR) | HIC | B |

| Average Drug-to-Antibody Ratio (DAR) | LC-MS | C |

| % Monomer | SEC | >95% |

| % High Molecular Weight Aggregates | SEC | <5% |

| Free Drug-Linker Level | RP-HPLC | <1% |

Table 3: In Vitro Efficacy and Stability

| Parameter | Cell Line | Result |

| IC50 (Antigen-Positive) | Cell Line 1 | X nM |

| IC50 (Antigen-Negative) | Cell Line 2 | Y nM |

| Plasma Stability (t1/2) | Species | Z days |

Conclusion

The this compound offers a promising strategy for the development of stable and effective ADCs. The protocols outlined in these application notes provide a framework for the successful attachment of payloads to this linker and the subsequent generation and characterization of ADCs. It is imperative to note that optimization of each step is critical to achieve an ADC with the desired properties for therapeutic applications.

References

- 1. broadpharm.com [broadpharm.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. β-Glucuronide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 10. pharmiweb.com [pharmiweb.com]

- 11. Antibody-Drug Conjugate (ADC) Analysis-MtoZ Biolabs [mtoz-biolabs.com]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Characterization of ADCs with a MAC Glucuronide Linker-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent small-molecule payload, and a chemical linker that connects the two. The properties of each component are critical to the overall efficacy and safety of the ADC.

This document provides detailed analytical methods and protocols for the characterization of ADCs utilizing a maleimidocaproyl (MAC) spacer with a glucuronide-based cleavable linker. The MAC group allows for conjugation to sulfhydryl groups on the antibody, while the glucuronide linker is designed to be stable in systemic circulation and cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes of cancer cells.[][2][3] The hydrophilic nature of the glucuronide linker can also help to mitigate aggregation issues often associated with hydrophobic drug-linkers.[][2][4]

Comprehensive analytical characterization is essential to ensure the quality, consistency, and safety of ADCs.[5][6][7] Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), the extent of aggregation, the distribution of charge variants, and the amount of free payload.[5][6] This application note details the experimental protocols for assessing these critical parameters.

Mechanism of Action of a Glucuronide-Linked ADC